(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone
CAS No.:
Cat. No.: VC18289318
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO2S |
|---|---|
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 3-(methylsulfonimidoyl)phenol |
| Standard InChI | InChI=1S/C7H9NO2S/c1-11(8,10)7-4-2-3-6(9)5-7/h2-5,8-9H,1H3 |
| Standard InChI Key | CEIJUCQAOKEMCH-UHFFFAOYSA-N |
| Canonical SMILES | CS(=N)(=O)C1=CC=CC(=C1)O |
Introduction
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is an organic compound belonging to the sulfoximine class. This compound is characterized by the presence of a hydroxyphenyl group, an imino functional group, and a sulfanone moiety. Its unique structure has drawn attention in medicinal chemistry and organic synthesis due to its potential biological activities and versatility as a synthetic building block.
Molecular Formula and Weight
Functional Groups
The compound features:
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A hydroxyphenyl group: Contributing to its polarity and potential hydrogen bonding.
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An imino group (-C=NH): Enhancing its reactivity in condensation reactions.
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A sulfanone moiety (S=O): Providing unique chemical properties due to the sulfur atom's oxidation state.
Structural Representation
The molecular structure can be visualized in both 2D and 3D conformations, highlighting the spatial arrangement of functional groups critical for its reactivity and biological activity .
General Synthetic Pathway
The synthesis of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone typically involves:
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Reacting a hydroxyphenyl derivative with a sulfoximine precursor.
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Introducing the imino functionality through condensation reactions.
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Careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Challenges in Synthesis
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The multi-step process requires precise control to avoid side reactions.
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Purification steps are critical to isolate the desired product from intermediates and by-products.
Anticancer Potential
Preliminary research indicates that this compound may interfere with cancer cell proliferation pathways, making it a candidate for further drug development studies.
Medicinal Chemistry
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Acts as a scaffold for designing drugs with enhanced biological activity.
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Potential applications in developing antimicrobial and anticancer agents.
Organic Synthesis
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Serves as a versatile intermediate for synthesizing more complex molecules.
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Its functional groups allow for diverse chemical modifications.
Comparative Analysis
| Compound Name | CAS Number | Functional Groups | Unique Properties |
|---|---|---|---|
| (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone | 1934591-68-0 | Hydroxy, Imino | Antimicrobial and anticancer potential |
| (2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone | 1823096-97-4 | Hydroxy, Imino | Different hydroxy position affects activity |
| (3-Aminophenyl)(imino)methyl-lambda6-sulfanone | 851008-24-7 | Amino, Imino | May exhibit different biological profiles |
Mechanism of Action
Further studies are required to elucidate how this compound interacts with biological targets, such as enzymes or receptors involved in disease pathways.
Pharmacological Studies
Investigating its pharmacokinetics and safety profile will be essential for assessing its therapeutic potential.
Derivative Development
Synthesizing derivatives with modified functional groups may enhance its biological activity or reduce toxicity.
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